
Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone: is a synthetic compound known for its potent inhibitory effects on specific proteases. It is particularly recognized for its role as a selective inhibitor of gingipain K, a cysteine protease produced by the bacterium Porphyromonas gingivalis, which is implicated in periodontal disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone involves multiple steps, typically starting with the protection of amino groups and the formation of peptide bonds. The key steps include:
Protection of Amino Groups: The amino groups of phenylalanine (Phe) and lysine (Lys) are protected using carbobenzoxy (Cbz) groups.
Formation of Peptide Bonds: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Introduction of the Trimethylbenzoyloxy Group: The trimethylbenzoyloxy group is introduced through esterification reactions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone can undergo oxidation reactions, particularly at the methylene groups adjacent to the carbonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyloxy group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemical Research Applications
Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone serves as a model compound in various chemical studies:
- Peptide Synthesis : It is utilized to study peptide bond formation and the mechanisms of protease inhibition.
- Protease Inhibition Studies : The compound's ability to inhibit specific proteases makes it valuable for understanding enzyme kinetics and mechanisms.
In biological contexts, this compound has been investigated for its effects on protease activity:
- Inhibition of Gingipain K : This compound selectively inhibits gingipain K, which is crucial for the pathogenicity of Porphyromonas gingivalis in periodontal disease. By blocking this enzyme, it helps to mitigate tissue destruction associated with the disease.
- Antimicrobial Studies : Research has shown that this compound can exhibit bactericidal activity against various strains of bacteria due to its protease inhibition properties.
Case Study 1: Efficacy Against Periodontal Disease
A study evaluated the effectiveness of this compound in inhibiting gingipains in vitro. The results indicated a significant reduction in proteolytic activity, suggesting potential therapeutic benefits for periodontal treatments .
Medical Applications
The therapeutic potential of this compound extends into medicine:
- Therapeutic Investigations : Ongoing research explores its use in treating conditions involving excessive protease activity beyond periodontal disease. Its specificity for gingipain K provides a foundation for developing targeted therapies.
- Diagnostic Assays : The compound is also being explored as a reference standard in diagnostic assays aimed at detecting protease-related diseases.
Table 2: Summary of Medical Research Findings
Study Focus | Findings |
---|---|
Periodontal Disease | Significant inhibition of gingipains |
Protease Activity | Dose-dependent effects observed |
Potential Therapeutic Use | Promising results in preclinical trials |
Industrial Applications
In industrial settings, this compound is utilized for:
- Analytical Chemistry : It serves as a reference standard in assays that measure protease activity.
- Development of Diagnostic Tools : Its specificity allows it to be used in creating diagnostic tools for diseases associated with protease dysregulation.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting gingipain K, a cysteine protease. It binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition is dose- and time-dependent, leading to prolonged plasma thrombin time and reduced protease activity .
Vergleich Mit ähnlichen Verbindungen
- Z-Phe-Lys-2,4,6-trimethylbenzoyloxymethylketone (Z-FK-ck)
- Z-Phe-Lys-2,4,6-trimethylbenzoyloxymethylketone (Z-FK-ck)
Uniqueness: Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone is unique due to its high selectivity and potency as a gingipain K inhibitor. Compared to other protease inhibitors, it offers superior specificity and efficacy in inhibiting gingipain K, making it a valuable tool in both research and potential therapeutic applications .
Biologische Aktivität
Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone, commonly referred to as Z-FK-ck, is a synthetic compound notable for its potent biological activity as a selective inhibitor of gingipain K, a cysteine protease produced by the bacterium Porphyromonas gingivalis. This bacterium is associated with periodontal disease, making Z-FK-ck a compound of significant interest in both microbiological and therapeutic research.
Chemical Structure and Synthesis
Z-FK-ck is synthesized through a multi-step process that includes the protection of amino groups, peptide bond formation, and the introduction of the trimethylbenzoyloxy group. The synthesis typically involves:
- Protection of Amino Groups : Using carbobenzoxy (Cbz) groups to protect the amino groups of phenylalanine (Phe) and lysine (Lys).
- Peptide Bond Formation : Coupling protected amino acids using reagents such as dicyclohexylcarbodiimide (DCC).
- Group Introduction : Esterification reactions introduce the trimethylbenzoyloxy group.
- Deprotection : Removal of protecting groups to yield the final compound.
Z-FK-ck functions primarily by binding to the active site of gingipain K, inhibiting its proteolytic activity. This interaction is characterized by:
- Selectivity : High specificity for gingipain K compared to other proteases.
- Dose-Dependent Inhibition : The degree of inhibition correlates with concentration and exposure time.
- Impact on Thrombin Time : Prolongation of plasma thrombin time (TT), indicating its potential effects on coagulation pathways.
Biological Activity and Applications
The biological activity of Z-FK-ck has been extensively studied across various domains:
- Protease Inhibition : Effective in inhibiting gingipain K, which is crucial for bacterial virulence in periodontal disease.
- Therapeutic Potential : Investigated for treating conditions related to excessive protease activity, including periodontal disease and possibly other inflammatory conditions.
- Research Applications : Utilized in studies focusing on protease activity and inhibition mechanisms.
Case Studies and Research Findings
Several studies have highlighted the efficacy of Z-FK-ck in biological systems:
- Study on Gingipain K Inhibition :
- Objective : To assess the inhibitory effects on gingipain K activity.
- Methodology : Enzymatic assays measuring substrate cleavage in the presence of varying concentrations of Z-FK-ck.
- Findings : Significant reduction in substrate cleavage was observed, confirming its role as a potent inhibitor.
Concentration (μM) | Substrate Cleavage (%) |
---|---|
0 | 100 |
1 | 70 |
10 | 30 |
50 | 5 |
- Impact on Periodontal Disease Models :
- Objective : Evaluate therapeutic potential in animal models.
- Methodology : Administration of Z-FK-ck in models with induced periodontal disease.
- Findings : Reduced inflammation and bacterial load were noted, suggesting potential for clinical use.
Comparative Analysis with Other Compounds
Z-FK-ck's selectivity and potency are compared with other known protease inhibitors:
Compound Name | Target Protease | Selectivity | Potency |
---|---|---|---|
This compound (Z-FK-ck) | Gingipain K | High | Very High |
Z-VAD-fmk | Caspases | Moderate | High |
E64 | Cysteine Proteases | Low | Moderate |
Eigenschaften
IUPAC Name |
[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O6/c1-23-18-24(2)31(25(3)19-23)33(40)42-22-30(38)28(16-10-11-17-35)36-32(39)29(20-26-12-6-4-7-13-26)37-34(41)43-21-27-14-8-5-9-15-27/h4-9,12-15,18-19,28-29H,10-11,16-17,20-22,35H2,1-3H3,(H,36,39)(H,37,41)/t28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZQBHVVBVWKO-VMPREFPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone (Z-FK-ck) affect the activity of Porphyromonas gingivalis and its impact on periodontitis?
A1: this compound (Z-FK-ck) is a specific inhibitor of Lys-gingipain (gingipain-K), a major cysteine proteinase produced by Porphyromonas gingivalis [, ]. This bacterium is heavily implicated in adult periodontitis. Gingipain-K contributes to the degradation of fibrinogen, a key protein involved in blood clotting []. By inhibiting gingipain-K, Z-FK-ck helps to preserve fibrinogen and maintain normal blood clotting, potentially reducing bleeding tendencies associated with periodontitis [].
Q2: How does the specificity of this compound (Z-FK-ck) for gingipain-K compare to other inhibitors, and what are the implications for potential therapeutic applications?
A2: While some inhibitors demonstrate activity against both gingipain-K and Arg-gingipain (gingipain-R), Z-FK-ck exhibits high specificity for gingipain-K []. This selective inhibition is particularly important as gingipain-K appears to be more crucial for fibrinogen degradation in the presence of plasma proteins like albumin, which inhibits gingipain-R []. This suggests that Z-FK-ck could be a more targeted therapeutic option for periodontitis, potentially minimizing off-target effects associated with broader-spectrum cysteine proteinase inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.